Cas no 2171821-89-7 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid)

2-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid is an Fmoc-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its key structural features include a hydrophobic 4-methylpentanamido backbone and a polar 2-methoxyethyl side chain, offering balanced solubility in organic solvents commonly used in peptide coupling reactions. The Fmoc group ensures orthogonal deprotection under mild basic conditions, facilitating sequential peptide elongation. This compound is particularly useful for introducing tailored hydrophobicity and flexibility into peptide sequences, while the methoxyethyl moiety enhances solubility during synthesis. Its stability under SPPS conditions and compatibility with standard coupling reagents make it a reliable building block for complex peptide architectures.
2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid structure
2171821-89-7 structure
Product name:2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid
CAS No:2171821-89-7
MF:C26H32N2O6
Molecular Weight:468.542087554932
CID:6258459
PubChem ID:165808863

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid
    • EN300-1495589
    • 2171821-89-7
    • 2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
    • インチ: 1S/C26H32N2O6/c1-18(11-12-24(29)28(13-14-33-2)16-25(30)31)15-27-26(32)34-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,18,23H,11-17H2,1-2H3,(H,27,32)(H,30,31)
    • InChIKey: DUCIKDZYWVJPRP-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)CCC(N(CC(=O)O)CCOC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 468.22603674g/mol
  • 同位素质量: 468.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 664
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.1

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1495589-5000mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1495589-0.05g
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1495589-50mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1495589-0.1g
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1495589-250mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1495589-1000mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1495589-0.25g
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1495589-10.0g
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
10g
$14487.0 2023-06-05
Enamine
EN300-1495589-500mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1495589-2500mg
2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamido]acetic acid
2171821-89-7
2500mg
$6602.0 2023-09-28

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid 関連文献

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acidに関する追加情報

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid: A Comprehensive Overview

The compound 2171821-89-7, also known as 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-4-methylpentanamidoacetic acid, is a highly specialized chemical entity with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound has garnered attention due to its unique structural features and potential for advanced functionalization in various research and industrial settings.

The chemical structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group plays a critical role in controlling the reactivity of amino groups during the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The integration of the Fmoc group with a pentanamidoacetic acid backbone introduces a versatile platform for further modifications, enabling the creation of bioactive molecules with tailored properties.

Recent advancements in peptide chemistry have highlighted the importance of such compounds in drug discovery and development. The Fmoc group's stability under mild reaction conditions allows for precise control over the synthesis process, making it ideal for constructing bioactive peptides with high sequence fidelity. Moreover, the presence of the 4-methylpentanamidoacetic acid moiety introduces additional functional groups that can be exploited for further chemical transformations, such as conjugation with other biomolecules or incorporation into larger polymeric structures.

In terms of synthesis, this compound is typically prepared through a multi-step process involving the coupling of the Fmoc group to an appropriately substituted amino acid derivative. The use of coupling agents such as HATU or EDCI facilitates efficient amide bond formation, ensuring high yields and purity levels. The resulting product is then subjected to rigorous characterization using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm its identity and purity.

The applications of this compound are diverse and span across multiple disciplines. In pharmaceutical research, it serves as a valuable intermediate in the synthesis of bioactive peptides and small molecule inhibitors targeting various disease pathways. Additionally, its structural versatility makes it an attractive candidate for use in materials science, particularly in the development of novel polymers and nanomaterials with tailored properties.

Recent studies have explored the potential of this compound in biomedical applications, such as drug delivery systems and biosensor development. For instance, researchers have demonstrated its ability to act as a linker molecule between biocompatible polymers and bioactive agents, enhancing the functionality and specificity of drug delivery vehicles. Furthermore, its compatibility with click chemistry reactions has opened new avenues for creating cross-linked networks with improved mechanical and biological properties.

From a sustainability perspective, efforts are being made to optimize the synthesis pathway of this compound to minimize waste generation and improve atom economy. Green chemistry principles are increasingly being integrated into its production processes, including the use of recyclable solvents and catalytic systems that reduce energy consumption.

In conclusion, 2171821-89-7 represents a cutting-edge chemical entity with immense potential across various scientific domains. Its unique structural features, combined with advancements in synthetic methodologies and application-oriented research, position it as a key player in driving innovation in modern chemistry and materials science.

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